4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c1-3-13-16(19)17(21-10-20-13)26-12-6-7-22(9-12)27(23,24)15-8-11(18)4-5-14(15)25-2/h4-5,8,10,12H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDNUSZNKJZJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex pyrimidine derivative with potential pharmacological significance. This compound incorporates various functional groups, including a sulfonamide moiety and a pyrrolidine ring, which contribute to its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure
The structural formula of this compound can be depicted as follows:
This compound features:
- Pyrimidine core : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Sulfonamide group : Enhancing solubility and potential bioactivity.
- Pyrrolidine ring : Known for its role in enhancing binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 378.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P (octanol/water) | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group enhances its ability to inhibit specific enzymes, such as kinases involved in cancer progression.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
Emerging evidence indicates that certain pyrimidine derivatives possess antiviral properties. For example, compounds structurally related to this compound have shown activity against viruses such as HIV and influenza. The antiviral mechanism is thought to involve inhibition of viral replication through interference with viral polymerases.
Study on Anticancer Efficacy
A recent study assessed the efficacy of a related pyrimidine derivative in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that modifications to the pyrimidine structure can enhance anticancer activity.
Study on Antiviral Properties
Another investigation focused on the antiviral effects of compounds similar to this compound against influenza virus. The study reported an EC50 value of 10 µM, indicating substantial antiviral activity.
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural and functional differences between the target compound and similar pyrimidine derivatives:
Key Observations :
- Core Modifications: The target compound retains a fully aromatic pyrimidine ring, unlike dihydropyrimidinones (e.g., ), which may enhance stability but reduce conformational flexibility .
- Sulfonated Pyrrolidine : The (1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy group distinguishes it from simpler substituents (e.g., methoxy in ), offering enhanced steric and electronic effects for receptor interaction .
Pharmacological Potential
While direct data are unavailable, inferences can be drawn from analogues:
- Antifungal Activity : Fluorinated pyrimidines (e.g., Voriconazole intermediates) target fungal cytochrome P450 enzymes. The target compound’s sulfonyl group may enhance binding to similar targets .
- Anticancer Potential: Pyrimidines with bulky substituents (e.g., sulfonamides in ) exhibit kinase inhibition. The sulfonated pyrrolidine could modulate selectivity for cancer-related kinases .
- Metabolic Stability: Fluorine atoms and the sulfonyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated dihydropyrimidinones .
Preparation Methods
Cyclocondensation Approach
The pyrimidine ring is constructed via a [3+3] cyclocondensation between α-fluorinated β-keto esters and formamidine derivatives:
Reaction Scheme
$$
\text{Ethyl 2-fluoro-3-oxopentanoate} + \text{Formamidine acetate} \xrightarrow{\text{Base, 80–100°C}} \text{4-Ethyl-5-fluoro-6-hydroxypyrimidine}
$$
Optimized Conditions
- Solvent : Anhydrous ethanol or toluene
- Base : Sodium ethoxide (1.2 eq)
- Temperature : Reflux (80°C) for 8–12 hours
- Yield : 68–72%.
Mechanistic Insights
- Deprotonation of formamidine generates a nucleophilic amidine.
- Michael addition to the α-fluoro-β-keto ester forms a six-membered transition state.
- Cyclization and aromatization via elimination of ethanol and water.
Purification
Crystallization from ethanol/water (3:1 v/v) provides white needles (mp 189–191°C).
Synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol
Pyrrolidine Sulfonation
Step 1 : Sulfonyl chloride preparation
$$
\text{5-Fluoro-2-methoxybenzenesulfonic acid} + \text{PCl}_5 \xrightarrow{\text{DCM, 0°C}} \text{5-Fluoro-2-methoxybenzenesulfonyl chloride}
$$
Step 2 : Sulfonamide formation
$$
\text{Pyrrolidin-3-ol} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol}
$$
Key Parameters
- Molar Ratio : 1:1.05 (pyrrolidine:sulfonyl chloride)
- Base : Triethylamine (2.5 eq)
- Reaction Time : 4 hours at 25°C
- Yield : 83–87%.
Characterization Data
- $$^1$$H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J=6.2, 2.8 Hz, 1H), 7.12 (m, 1H), 4.35 (m, 1H), 3.92 (s, 3H), 3.45–3.20 (m, 4H), 2.15–1.95 (m, 2H).
Etherification and Final Coupling
Pyrimidine Activation
Chlorination Protocol
$$
\text{4-Ethyl-5-fluoro-6-hydroxypyrimidine} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{4-Ethyl-5-fluoro-6-chloropyrimidine}
$$
Optimized Conditions
Nucleophilic Substitution
Ether Bond Formation
$$
\text{4-Ethyl-5-fluoro-6-chloropyrimidine} + \text{1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}
$$
Reaction Parameters
- Base : Potassium carbonate (3.0 eq)
- Solvent : Dimethylformamide
- Temperature : 90°C, 24 hours
- Yield : 62–65%.
Workup Procedure
- Dilution with ice water
- Extraction with ethyl acetate (3×50 mL)
- Column chromatography (SiO₂, hexane:ethyl acetate 4:1)
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A telescoped process combines pyrimidine synthesis and sulfonamide coupling:
Key Steps
- In situ generation of 4-ethyl-5-fluoro-6-chloropyrimidine using PCl₅/POCl₃ mixture
- Direct addition of pyrrolidin-3-ol without isolation
- Simultaneous sulfonation using polymer-supported sulfonyl chloride.
Advantages
- Reduced purification steps
- Overall yield improvement to 58%
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 8.45 (s, 1H, pyrimidine H-2), 4.70 (m, 1H, pyrrolidine OCH), 3.90 (s, 3H, OCH₃), 2.85 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.30 (t, J=7.5 Hz, 3H, CH₂CH₃) |
| $$^{19}$$F NMR | δ -118.2 (s, pyrimidine F), -105.5 (s, aryl F) |
| HRMS | [M+H]⁺ Calc. 484.1297, Found 484.1293 |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1.0 mL/min | 99.2% |
| Elemental Analysis | C: 49.71% (calc 49.68%), N: 11.42% (calc 11.45%) | Pass |
Industrial-Scale Considerations
Cost Optimization
Q & A
Q. What are the key considerations in synthesizing this compound with high yield and purity?
Methodological Answer: Synthesis requires optimizing reaction conditions such as temperature, solvent choice (e.g., methanol for nucleophilic substitutions), and catalysts (e.g., sodium methylate for deprotonation steps). Yield optimization involves stepwise purification via column chromatography and spectroscopic monitoring (e.g., NMR, LC-MS) to confirm intermediate purity. For example, sodium methylate in methanol was critical for synthesizing fluoro-pyrimidine intermediates in related compounds . Reagent stoichiometry and protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) are also vital to avoid side reactions .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight. For instance, fluorine atoms produce distinct splitting patterns in NMR, while HRMS confirms the molecular formula.
- X-ray Crystallography: Single-crystal X-ray diffraction resolves 3D conformation and stereochemistry. Crystallization conditions (e.g., solvent polarity, slow evaporation) must be optimized to obtain high-quality crystals. Related fluorinated pyrimidines have been structurally validated this way .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Fluorescence-based or radiometric assays measure binding affinity to target enzymes (e.g., kinases, polymerases).
- Cell-Based Assays: Cytotoxicity studies (MTT assay) and apoptosis markers (caspase activation) assess anticancer potential. Fluorinated pyrimidines are often evaluated for antimicrobial activity via minimum inhibitory concentration (MIC) assays .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from impurities, assay conditions, or target polymorphism. Computational approaches include:
- Molecular Dynamics (MD) Simulations: To model ligand-receptor interactions under varying pH or temperature conditions.
- Quantum Mechanical (QM) Calculations: To assess electronic effects of substituents (e.g., fluoro vs. methoxy groups) on binding.
The ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions and resolve inconsistencies .
Q. What strategies are effective for determining structure-activity relationships (SAR) in fluorinated pyrimidine derivatives?
Methodological Answer:
- Systematic Substituent Variation: Replace the ethyl, fluoro, or sulfonyl groups with bioisosteres (e.g., chloro for fluoro, piperazine for pyrrolidine) and compare activity.
- Free-Wilson Analysis: Statistically correlate substituent contributions to biological activity. For example, bulky substituents on the pyrrolidine ring may sterically hinder target binding .
- 3D-QSAR: Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields around the molecule .
Q. How can advanced analytical techniques address stability and degradation challenges during storage?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat, light, or humidity and monitor degradation products via HPLC-MS.
- Stability-Indicating Methods: Use UPLC with photodiode array (PDA) detection to separate and quantify degradation impurities.
- Solid-State NMR: Characterize polymorphic transitions that affect shelf life. For sulfonamide-containing compounds, hydrolysis under acidic/basic conditions is a key degradation pathway .
Q. What experimental designs integrate computational reaction optimization for scalable synthesis?
Methodological Answer:
- Reactor Design: Use microfluidic reactors for precise control of exothermic reactions (e.g., sulfonylation).
- DoE (Design of Experiments): Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading).
- Machine Learning: Train models on historical reaction data to predict optimal conditions. The ICReDD approach combines quantum chemical calculations with experimental feedback to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
